molecular formula C13H9F3N4O2 B8420709 5-(5-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

5-(5-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No. B8420709
M. Wt: 310.23 g/mol
InChI Key: PSPUWRAJAHKTMS-UHFFFAOYSA-N
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Patent
US08796253B2

Procedure details

To a mechanically stirred solution of 5-methyl-1H-pyrazole-3-carboxylic acid (15.3 g, 0.121 mol) in dry DMF (600 mL) was added EDCl (23.3 g, 0.121 mol), HOBT (16.4 g, 0.121 mol) and N′-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide (26.7 g, 0.121 mol). The mixture was stirred at rt for 2 h, and then warmed to 140° C. and stirred for further 5 h. After being cooled to rt, the mixture was diluted with water (2 L) and extracted with ethyl acetate.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
N′-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.O[N:33]=[C:34]([C:36]1[CH:41]=[CH:40][C:39]([O:42][C:43]([F:46])([F:45])[F:44])=[CH:38][CH:37]=1)[NH2:35]>CN(C=O)C.O>[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]2[O:9][N:35]=[C:34]([C:36]3[CH:37]=[CH:38][C:39]([O:42][C:43]([F:44])([F:45])[F:46])=[CH:40][CH:41]=3)[N:33]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
CC1=CC(=NN1)C(=O)O
Name
Quantity
23.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
16.4 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
N′-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide
Quantity
26.7 g
Type
reactant
Smiles
ON=C(N)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 140° C.
STIRRING
Type
STIRRING
Details
stirred for further 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC(=NN1)C1=NC(=NO1)C1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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